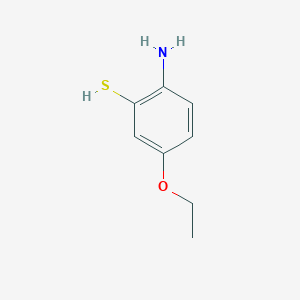

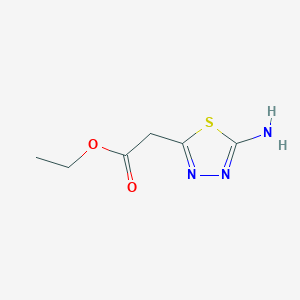

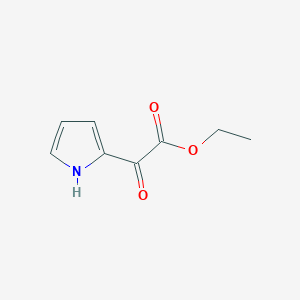

2-Amino-5-ethoxybenzenethiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-ethoxybenzenethiol involves various chemical reactions, including addition and substitution reactions, and the use of catalysts to achieve desired products. One approach to synthesizing related compounds includes the reaction of o-aminobenzenethiol with other thiols in the presence of triethylamine, leading to adducts that undergo thermal cyclization or oxidation to form dehydro-compounds (Nagase, 1974). Another method involves the methylation of dimethyl sulfate followed by several steps including ethylation and oxidation to produce specific substituted benzoic acids (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-ethoxybenzenethiol is crucial for understanding their chemical behavior. Techniques such as X-ray diffraction analysis are employed to determine the molecular and crystal structure of synthesized compounds, providing insights into their stability and reactivity patterns. For instance, studies have confirmed the structure of various heterocyclic compounds through crystallographic analysis, highlighting the importance of molecular structure in the synthesis and application of these compounds (Shestopalov et al., 2003).

Chemical Reactions and Properties

2-Amino-5-ethoxybenzenethiol and its derivatives undergo a range of chemical reactions, including condensation, cyclization, and substitution, which are fundamental for creating pharmacologically active compounds or materials with specific properties. For example, the reaction of 2-aminobenzenethiol with β-diketones leads to benzothiazolines, illustrating the compound's reactivity towards forming heterocyclic structures (Alyea & Malek, 1985).

Physical Properties Analysis

The physical properties of 2-Amino-5-ethoxybenzenethiol derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are essential for the compound's application in various fields, including pharmaceuticals and material science. The synthesis and purification processes greatly influence the physical characteristics of the final product.

Chemical Properties Analysis

The chemical properties of 2-Amino-5-ethoxybenzenethiol, including its reactivity, stability, and interactions with other compounds, are influenced by its functional groups and molecular structure. Studies on related compounds demonstrate a wide range of chemical behaviors, from acting as corrosion inhibitors to serving as intermediates in the synthesis of complex organic molecules (Verma, Quraishi, & Singh, 2015).

Applications De Recherche Scientifique

- Pharmaceutical Research

- Summary of Application : 2-Aminobenzenethiols have been used as synthetic intermediates for the synthesis of a variety of pharmacologically important heterocyclic compounds . The aryl pharmacophore of benzenethiols and substituted triazolothiols exhibits a wide range of biological and pharmacological activities, such as anticonvulsant, antituberculosis, antiproferative, antitumor, antimicrobial, analgesic, vasodilator etc .

- Methods of Application : The synthesis of these compounds involves the Herz method, where aryl amine is treated with sulfur monochloride to afford thiazathiolium chloride, which on alkaline hydrolysis provides sodium salt of 2-aminobenzenethiols .

- Results or Outcomes : The synthesized 2-aminobenzenethiols have shown a wide range of biological and pharmacological activities .

-

Electrochemical Sensors

- Summary of Application : A nanocomposite prepared from reduced graphene oxide, gold nanoparticles and poly(2-amino-5-mercapto-1,3,4-thiadiazole) has been used in an electrochemical sensor for doxorubicin .

- Methods of Application : The nanocomposite was used to modify a glassy carbon electrode (GCE), which was then studied by electrochemical techniques .

- Results or Outcomes : The modified GCE enabled highly sensitive sensing of doxorubicin .

-

Electrosynthesis of New Derivatives

- Summary of Application : 2-amino-5-mercapto-1,3,4-thiadiazole has been studied electrochemically in the absence and presence of p-benzoquinone .

- Methods of Application : This study provided an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives .

- Results or Outcomes : The research resulted in the synthesis of new 1,3,4-thiadiazole derivatives .

-

Synthesis of Heterocyclic Compounds

- Summary of Application : 2-Aminobenzenethiols have been used as synthetic intermediates for the synthesis of a variety of pharmacologically important heterocyclic compounds .

- Methods of Application : The synthesis of these compounds involves the Herz method, where aryl amine is treated with sulfur monochloride to afford thiazathiolium chloride, which on alkaline hydrolysis provides sodium salt of 2-aminobenzenethiols .

- Results or Outcomes : The synthesized 2-aminobenzenethiols have shown a wide range of biological and pharmacological activities .

-

Electrochemical Sensor for Doxorubicin

- Summary of Application : A nanocomposite prepared from reduced graphene oxide, gold nanoparticles and poly(2-amino-5-mercapto-1,3,4-thiadiazole) has been used in an electrochemical sensor for doxorubicin .

- Methods of Application : The nanocomposite was used to modify a glassy carbon electrode (GCE), which was then studied by electrochemical techniques .

- Results or Outcomes : The modified GCE enabled highly sensitive sensing of doxorubicin .

-

Electrosynthesis of New Derivatives

- Summary of Application : 2-amino-5-mercapto-1,3,4-thiadiazole has been studied electrochemically in the absence and presence of p-benzoquinone .

- Methods of Application : This study provided an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives .

- Results or Outcomes : The research resulted in the synthesis of new 1,3,4-thiadiazole derivatives .

Propriétés

IUPAC Name |

2-amino-5-ethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-10-6-3-4-7(9)8(11)5-6/h3-5,11H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCYELBAYUBCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328688 | |

| Record name | 2-amino-5-ethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethoxybenzenethiol | |

CAS RN |

34250-61-8 | |

| Record name | 2-amino-5-ethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)